![molecular formula C14H24N2O3 B5663558 1-{[3-(hydroxymethyl)-3-propyl-1-piperidinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5663558.png)
1-{[3-(hydroxymethyl)-3-propyl-1-piperidinyl]carbonyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-{[3-(hydroxymethyl)-3-propyl-1-piperidinyl]carbonyl}cyclopropanecarboxamide" is of significant interest due to its unique structure, incorporating elements of cyclopropane and piperidine derivatives. This structure suggests potential applications in various fields of chemistry and pharmacology, owing to the biological activity associated with these moieties.
Synthesis Analysis
The synthesis of compounds similar to "1-{[3-(hydroxymethyl)-3-propyl-1-piperidinyl]carbonyl}cyclopropanecarboxamide" often involves multistep synthetic routes. For instance, cyclopropane derivatives have been synthesized from 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane and (E)-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid, showing the versatility of approaches in synthesizing complex structures (Bonnaud et al., 1987).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives has been elucidated through crystallography, demonstrating the importance of stereochemistry and conformation in the biological activity of these compounds. For example, the crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide revealed significant inhibitory activity against certain cancer cell lines, highlighting the structure-activity relationship (Lu et al., 2021).
Chemical Reactions and Properties
Cyclopropane and piperidine derivatives participate in a variety of chemical reactions, reflecting their reactivity and potential for further functionalization. For example, 1-piperidino-1-trimethylsilyloxycyclopropane acts as a cyclopropanone equivalent in synthetic applications, demonstrating the cyclopropane ring's versatility in forming pyrroles, pyrrolines, and pyrrolizidines (Wasserman et al., 1989).
properties
IUPAC Name |
1-[3-(hydroxymethyl)-3-propylpiperidine-1-carbonyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-2-4-13(10-17)5-3-8-16(9-13)12(19)14(6-7-14)11(15)18/h17H,2-10H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTOWGBVIOYQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN(C1)C(=O)C2(CC2)C(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

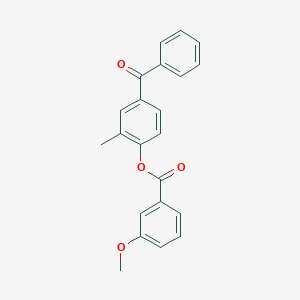
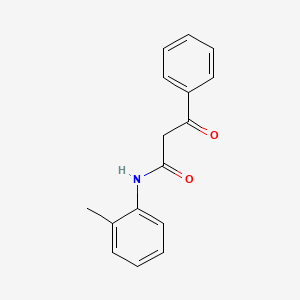

![2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)-1-piperidinyl]-N-(2-fluorobenzyl)acetamide](/img/structure/B5663512.png)
![6-[2-(2-aminoethyl)-4-morpholinyl]-2-(butylthio)-4-pyrimidinamine dihydrochloride](/img/structure/B5663513.png)
![ethyl (4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)acetate](/img/structure/B5663517.png)
![5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5663522.png)
![4-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5663529.png)
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5663549.png)
![(3R*,5S*)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5663552.png)
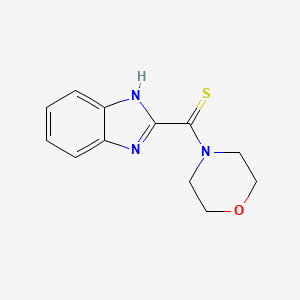
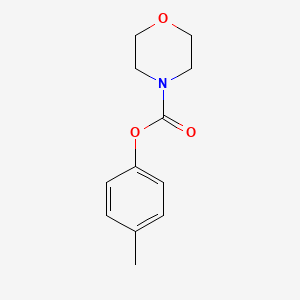
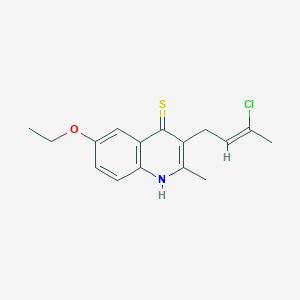
![3-ethyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5663590.png)